molecular formula C18H22N2O2 B3016008 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one CAS No. 2411264-56-5

7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one

Cat. No.: B3016008
CAS No.: 2411264-56-5
M. Wt: 298.386
InChI Key: ZVYFKTLEVIWSNP-UHFFFAOYSA-N
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Description

7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one is a complex organic compound that features a quinoline core structure substituted with an aziridine ring and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are often employed to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted aziridines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various quinoline derivatives, substituted aziridines, and other nitrogen-containing heterocycles.

Scientific Research Applications

7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The quinoline core can intercalate with DNA, affecting replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine-containing quinolines and azetidines, which share structural features and reactivity patterns. Examples include:

Uniqueness

What sets 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the aziridine ring and the cyclopropylmethyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-7-18(21)19(2)17-8-15(5-6-16(12)17)22-11-14-10-20(14)9-13-3-4-13/h5-8,13-14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYFKTLEVIWSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)OCC3CN3CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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